

Application Notes and Protocols for Sulesomab SPECT/CT Imaging

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Compound of Interest

Compound Name:	Sulesomab
CAS No.:	167747-19-5
Cat. No.:	B1169531

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for SPECT/CT imaging using **Sulesomab** (LeukoScan™), a technetium-99m (99mTc) labeled Fab' antibody fragment that targets granulocytes. This technique is designed for the in vivo localization of infection and inflammation.

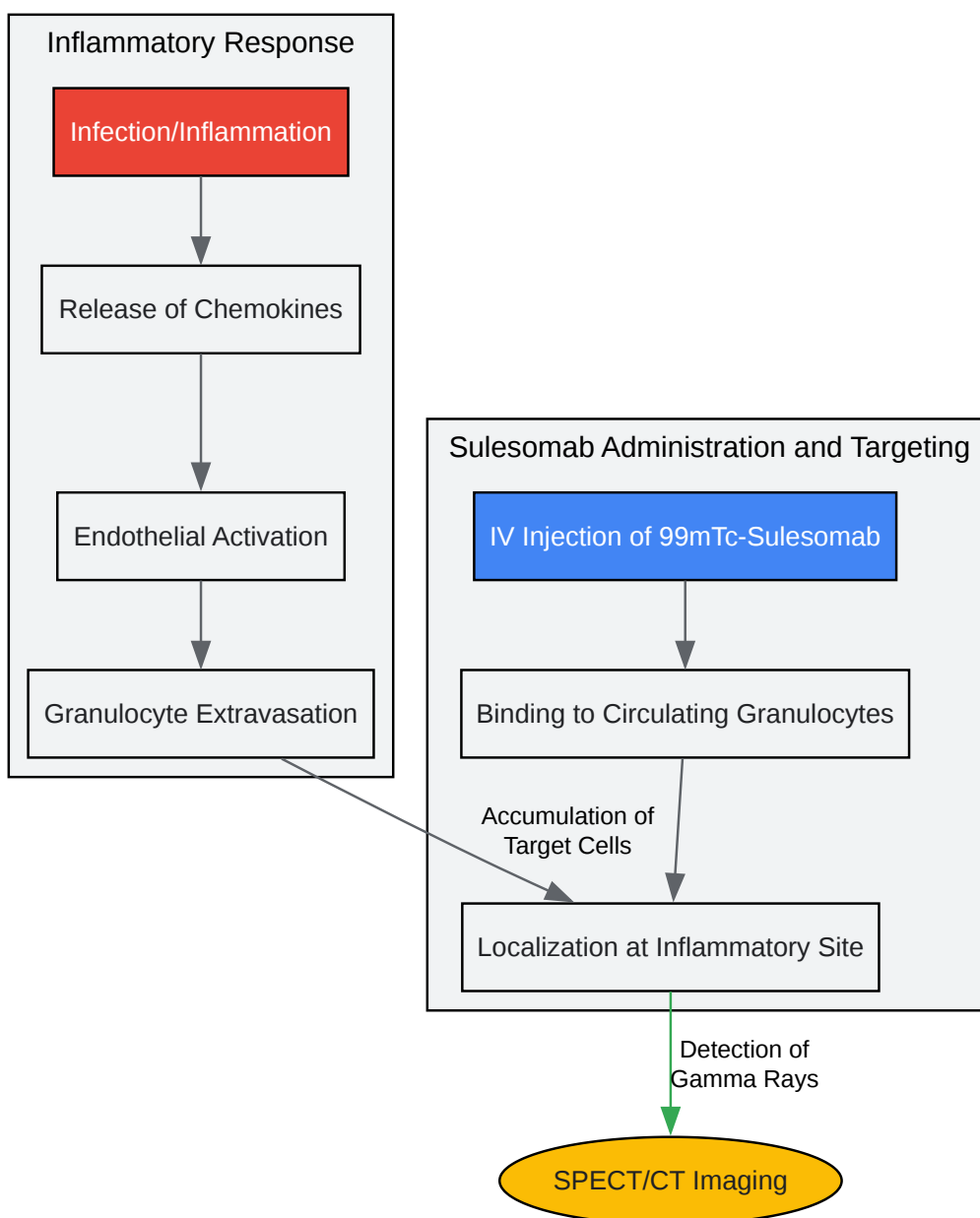
Mechanism of Action

Sulesomab is a murine monoclonal antibody Fab' fragment that specifically binds to the carcinoembryonic antigen-related cell adhesion molecule 6 (CEACAM6), also known as NCA-90, which is expressed on the surface of granulocytes.[1] When labeled with 99mTc, **Sulesomab** allows for the visualization of areas where granulocytes accumulate, which is a key feature of infection and inflammation.[2][3] The mechanism involves the binding of the radiolabeled antibody fragment to circulating granulocytes and those that have migrated to the site of inflammation.[1][4]

Signaling Pathway and Localization

The accumulation of **Sulesomab** at the site of infection or inflammation is a multi-step process involving the physiological response to inflammatory stimuli. The following diagram illustrates the pathway from inflammatory signaling to radiotracer localization.

Sulesomab Localization Pathway



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Caption: **Sulesomab** localization pathway from inflammation to imaging.

Experimental Protocol: Sulesomab SPECT/CT Imaging

This protocol outlines the step-by-step procedure for performing **Sulesomab** SPECT/CT imaging.

Patient Preparation

While specific patient preparation guidelines for **Sulesomab** are not extensively detailed in the literature, the following are general recommendations for nuclear medicine procedures involving radiolabeled agents.

- Hydration: Patients should be well-hydrated before the scan to ensure good renal clearance of the radiotracer.
- Fasting: Fasting is not explicitly required but may be recommended depending on institutional protocols.
- Medication Review: A review of the patient's current medications should be conducted, although no specific drug interactions with **Sulesomab** have been reported.
- Contraindications: **Sulesomab** is contraindicated in patients with a known hypersensitivity to murine proteins or any of the components of the formulation. It is also contraindicated during pregnancy.

Sulesomab Radiolabeling and Administration

The radiolabeling of **Sulesomab** with ^{99m}Tc is a straightforward process that should be performed in a licensed radiopharmacy.

- Reconstitution: The lyophilized **Sulesomab** vial is reconstituted with sterile, non-pyrogenic 0.5 mL sodium chloride for injection.

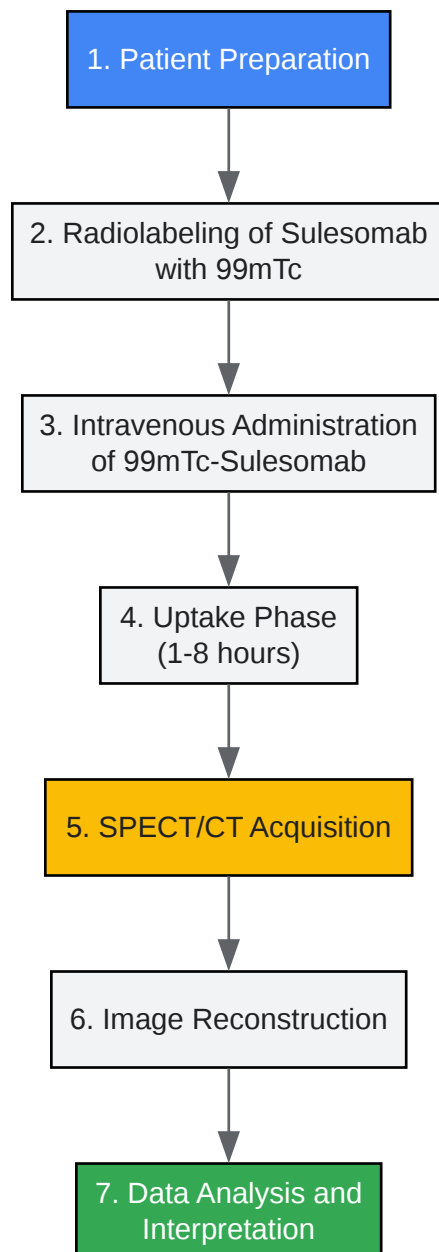
- Radiolabeling: Approximately 740-1110 MBq of 99mTc sodium pertechnetate in 1.0 mL of sodium chloride injection is added to the reconstituted vial. The vial should be gently agitated and allowed to incubate at room temperature for at least 10 minutes.
- Quality Control: Radiochemical purity should be assessed using appropriate chromatography techniques to ensure a labeling efficiency of >90%.
- Administration: A single dose of 0.25 mg of 99mTc-**Sulesomab** is administered to the patient via intravenous injection. The prepared radiopharmaceutical should be used within four hours of labeling.

SPECT/CT Image Acquisition

Imaging can be performed between 1 and 8 hours post-injection.[3] Both planar and SPECT/CT imaging are recommended for comprehensive evaluation.

Experimental Workflow

Sulesomab SPECT/CT Experimental Workflow



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Caption: Step-by-step experimental workflow for **Sulesomab** SPECT/CT.

Acquisition Parameters

Parameter	Planar Imaging	SPECT Imaging	CT Imaging
Energy Window	140 keV \pm 10-20%	140 keV \pm 10-20%	As per scanner protocol
Collimator	Low-Energy High-Resolution (LEHR)	Low-Energy High-Resolution (LEHR)	N/A
Matrix Size	128x128 or 256x256	64x64 or 128x128	512x512
Acquisition Time	5-10 minutes per view or 500k counts	20-30 seconds per projection	Dependent on scanner settings
Number of Projections	N/A	60-120 over 360°	N/A
Views	Anterior, Posterior, and relevant laterals	N/A	N/A

Image Reconstruction and Processing

- SPECT Reconstruction: Images should be reconstructed using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM).
- Corrections: Attenuation correction using the CT data is crucial for accurate quantification. Scatter correction should also be applied.
- Image Fusion: The reconstructed SPECT images are fused with the corresponding CT images to provide anatomical localization of **Sulesomab** uptake.

Data Analysis and Interpretation

- Visual Analysis: Fused SPECT/CT images are visually assessed for focal areas of increased radiotracer uptake that are greater than the surrounding background activity.
- Quantitative Analysis: Regions of interest (ROIs) can be drawn over areas of uptake and contralateral normal tissue to calculate target-to-background ratios. Standardized Uptake Values (SUV) may also be calculated, although this is less common for SPECT than for PET.

Quantitative Data Summary

The diagnostic performance of **Sulesomab** SPECT/CT has been evaluated in several studies. The following tables summarize key quantitative findings.

Table 1: Diagnostic Performance of **Sulesomab** in Osteomyelitis

Study Population	Sensitivity	Specificity	Positive Predictive Value	Negative Predictive Value	Accuracy	Reference
Diabetic Foot Ulcers	93.9%	51.6%	-	-	77.5%	EMA Summary
Long Bone Osteomyelitis	80.6%	72.9%	-	-	75.8%	EMA Summary
Combined Studies	88%	-	-	-	-	[4]
Long Bone Osteomyelitis	75%	95%	83%	92%	87%	[5]
Articular Prosthesis Infection	80%	89%	63%	91%	87%	[5]

Table 2: Target-to-Background Ratios

Agent	Time Post-Injection	Target-to-Background Ratio (Mean ± SD)	Reference
99mTc-Sulesomab	6 hours	1.93 ± 0.52	[6]
99mTc-HSA	6 hours	2.14 ± 0.6	[6]
111In-leukocytes	22 hours	12.3 ± 5.3	[6]

Disclaimer

Sulesomab (LeukoScan) may not be approved for clinical use in all jurisdictions. Researchers should consult their local regulatory agencies. These protocols are intended for research and informational purposes only and should be adapted and validated for specific experimental needs and institutional guidelines.

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